molecular formula C21H17ClN4O B12934922 n-(2-Aminophenyl)-4-((3-chloro-2h-indazol-2-yl)methyl)benzamide CAS No. 920315-20-4

n-(2-Aminophenyl)-4-((3-chloro-2h-indazol-2-yl)methyl)benzamide

Cat. No.: B12934922
CAS No.: 920315-20-4
M. Wt: 376.8 g/mol
InChI Key: ULOIIAVBUHFXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-aminophenyl group and a 3-chloroindazole-methyl moiety. The chloro substituent may enhance lipophilicity and binding affinity, while the amino group could facilitate interactions with biological targets .

Properties

CAS No.

920315-20-4

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(3-chloroindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H17ClN4O/c22-20-16-5-1-3-7-18(16)25-26(20)13-14-9-11-15(12-10-14)21(27)24-19-8-4-2-6-17(19)23/h1-12H,13,23H2,(H,24,27)

InChI Key

ULOIIAVBUHFXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C(=C4C=CC=CC4=N3)Cl

Origin of Product

United States

Biological Activity

N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide, with the CAS number 920315-20-4, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

  • Molecular Formula : C21H17ClN4O
  • Molecular Weight : 376.84 g/mol
  • Structure : The compound features an indazole moiety, which is often associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are implicated in cancer progression. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, thereby affecting cellular processes such as apoptosis and cell cycle progression.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 Value (µM)Mechanism
HepG21.30HDAC inhibition
A27802.66G2/M phase arrest
HCT116<0.5PLK4 inhibition

In Vitro Studies

In vitro assays demonstrate that this compound effectively inhibits tumor cell proliferation. For instance, in HepG2 cells, it showed an IC50 value of 1.30 µM, indicating potent antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 µM .

In Vivo Studies

In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, showcasing its potential as an effective therapeutic agent against solid tumors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. The presence of the indazole ring is essential for its biological activity, as it contributes to the compound's ability to interact with HDAC enzymes effectively.

Case Studies

  • Case Study on HepG2 Cells :
    • A study evaluated the effects of this compound on HepG2 cells, revealing significant apoptosis induction and cell cycle arrest at the G2/M phase, which correlated with its HDAC inhibitory activity .
  • Xenograft Model :
    • In a mouse model bearing HCT116 tumors, treatment with the compound resulted in substantial tumor size reduction compared to controls, suggesting its potential for clinical application in cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of benzamides have shown promising results in inhibiting growth in colorectal carcinoma cell lines (HCT116) with IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU) .

Case Study: Anticancer Mechanisms

A study demonstrated that compounds featuring the indazole moiety can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of halogen substituents, such as chlorine, enhances the compound's lipophilicity, improving cellular uptake and efficacy against tumor cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The antimicrobial activity is often assessed using minimum inhibitory concentration (MIC) methods, revealing significant effects against various pathogens .

Case Study: Antimicrobial Efficacy

In a comparative study, several benzamide derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited MIC values in the low micromolar range, suggesting strong antibacterial effects .

Acetylcholinesterase Inhibition

Another area of exploration is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have been evaluated for their ability to inhibit AChE, showing potential for cognitive enhancement .

Case Study: Neuroprotective Effects

Research involving structural analogs demonstrated that certain modifications led to enhanced AChE inhibition with IC50 values significantly lower than those of conventional inhibitors. This suggests that further development of such compounds could yield effective treatments for Alzheimer's disease .

Summary of Biological Activities

Activity TypeMechanismKey Findings
AnticancerInduces apoptosisIC50 values lower than 5-FU in HCT116 cells
AntimicrobialInhibits bacterial growthSignificant MIC values against various strains
AChE InhibitionEnhances acetylcholine levelsPotential for neuroprotective applications

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of the target compound with structurally related benzamide derivatives and heterocyclic analogs is presented below:

Compound Core Structure Key Substituents Heterocycle Type Potential Applications
Target Compound Benzamide 2-Aminophenyl, 3-chloroindazolylmethyl Indazole (bicyclic) Hypothesized antimicrobial/kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzoyl, 2-hydroxy-1,1-dimethylethyl None Metal-catalyzed C–H functionalization
LMM5 and LMM11 Benzamide Sulfamoyl, 1,3,4-oxadiazole, furan/methoxyphenyl 1,3,4-Oxadiazole (monocyclic) Antifungal (tested against Candida spp.)
Benzimidazole Derivatives Benzimidazole Chloro, phenylimino, thiazolidinone Benzimidazole (bicyclic) Antimicrobial, antitumor
V026-2865 Benzamide 4-methyl, imidazole, chlorophenyl Imidazole (monocyclic) Unspecified (structural analysis)

Key Observations :

  • Heterocycle Impact: The target compound’s indazole moiety (bicyclic) may offer greater metabolic stability compared to monocyclic heterocycles like imidazole (V026-2865) or 1,3,4-oxadiazole (LMM5/LMM11) .
  • Chloro Substituent : Shared with benzimidazole derivatives , the chloro group likely enhances hydrophobicity, improving membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.